molecular formula C3H3ClN2O3S B2602404 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride CAS No. 1198084-53-5

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride

Cat. No.: B2602404
CAS No.: 1198084-53-5
M. Wt: 182.58
InChI Key: TYBNZOKCXASDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride is an organic compound with the molecular formula C3H3ClN2O3S. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is known for its reactivity and is used in various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-1,2,5-oxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

4-Methyl-1,2,5-oxadiazole+Chlorosulfonic acid4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride\text{4-Methyl-1,2,5-oxadiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Methyl-1,2,5-oxadiazole+Chlorosulfonic acid→4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with amines can form sulfonamide derivatives, while reaction with alcohols can form sulfonate esters .

Scientific Research Applications

Properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O3S/c1-2-3(6-9-5-2)10(4,7)8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBNZOKCXASDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198084-53-5
Record name 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.